[2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Description
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a biphenyl-based sulfonyl chloride derivative featuring a chlorine atom at the para position of one phenyl ring and a sulfonyl chloride (-SO₂Cl) group at the ortho position relative to the biphenyl linkage. Sulfonyl chlorides are critical reagents in organic synthesis, particularly for introducing sulfonyl groups into target molecules, enabling applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(4-chlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMAPVBLPAOFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392050 | |
| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-37-8 | |
| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Chlorobenzene with Chlorosulfonic Acid and Thionyl Chloride
A highly efficient and ecologically optimized process involves reacting chlorobenzene with chlorosulfonic acid in the presence of thionyl chloride. This method yields 4-chlorobenzenesulfonyl chloride, a key intermediate for synthesizing [2-(4-Chlorophenyl)phenyl]sulfonyl chloride derivatives.
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- Chlorobenzene is reacted with approximately 1.6 moles of chlorosulfonic acid per mole of chlorobenzene.
- Thionyl chloride is used in excess (up to 3.2 moles per mole of chlorobenzene) to facilitate chlorination and remove water formed during sulfonation.
- The reaction is conducted under controlled temperature to manage vapor pressures and remove excess reagents via gas scrubbing.
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- The reaction produces a melt of p-chlorobenzenesulfochloride, which can be purified by vacuum distillation without expensive fractionation.
- The process is designed to be wastewater-free, with reaction gases (SO2 and HCl) captured and recycled as hydrochloric acid and bisulfite solutions.
- Minor by-products such as 4,4'-dichlorodiphenyl sulfone are formed but can be separated by filtration or distillation.
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- High yield and purity of the sulfonyl chloride.
- Environmentally friendly due to gas recycling and minimal waste.
- The crude sulfonyl chloride melt can be used directly in subsequent reactions without further purification.
Conversion to Sulfonamides, Sulfinates, and Esters
The crude 4-chlorobenzenesulfonyl chloride can be further reacted to form various derivatives:
- Sulfonamides: Reaction with aqueous ammonia or primary/secondary amines at 0–100 °C yields water-soluble sulfonamides.
- Sulfinates: Treatment with aqueous alkali metal sulfite solutions at pH 6–9 and 20–90 °C produces sulfinates, which can be acidified to sulfinic acids or alkylated to sulfones.
- Esters: Reaction with alcohols (1–6 carbon atoms) at 20–90 °C forms sulfonic acid esters.
Friedel-Crafts Type Reaction for Diphenyl Sulfone Formation
- The crude sulfonyl chloride melt can be converted to 4,4'-dichlorodiphenyl sulfone by adding catalytic iron(III) chloride and heating to 120–160 °C with chlorobenzene.
- This reaction liberates HCl gas and yields diphenyl sulfone derivatives useful in polymer and pharmaceutical synthesis.
Detailed Reaction Data and Yields
| Step/Reaction | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonation of chlorobenzene | Chlorobenzene + chlorosulfonic acid + thionyl chloride, controlled temp | 4-Chlorobenzenesulfonyl chloride | High (not specified) | Wastewater-free, gas recycling, vacuum distillation purification |
| Sulfonamide formation | Sulfonyl chloride + aqueous ammonia/amine, 0–100 °C | 4-Chlorobenzenesulfonamide | ~90.9 | Filtration removes diphenyl sulfone by-product |
| Sulfinate formation | Sulfonyl chloride + alkali metal sulfite, pH 6–9, 20–90 °C | 4-Chlorobenzenesulfinate | 82.2 | Acidification yields sulfinic acid; alkylation possible |
| Sulfonic acid ester formation | Sulfonyl chloride + alcohol (1–6 C), 20–90 °C | 4-Chlorobenzenesulfonic acid esters | 92.5 | Excess alcohol distilled off; vacuum distillation purifies ester |
| Diphenyl sulfone synthesis (Friedel-Crafts) | Sulfonyl chloride + chlorobenzene + FeCl3 catalyst, 120–160 °C | 4,4'-Dichlorodiphenyl sulfone | Not specified | HCl gas evolved; product isolated by filtration |
Research Findings and Practical Considerations
- The process described in patent EP0115328B1 emphasizes ecological optimization by eliminating wastewater and recycling reaction gases, which is a significant advancement over traditional sulfonyl chloride syntheses.
- The use of thionyl chloride in slight molar excess ensures complete chlorination and removal of water, improving product purity.
- The crude sulfonyl chloride melt's direct usability in subsequent reactions reduces processing steps and costs.
- The formation of minor by-products like 4,4'-dichlorodiphenyl sulfone is manageable through filtration or distillation, ensuring high purity of the target sulfonyl chloride.
- Reaction parameters such as temperature, molar ratios, and pH are critical for optimizing yields and minimizing impurities.
- The sulfonyl chloride intermediate is versatile, enabling synthesis of sulfonamides, sulfinates, esters, and diphenyl sulfones, which are valuable in pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfones: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Synthesis of Pharmaceuticals
Key Role in Drug Development:
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride serves as a crucial intermediate in the production of numerous pharmaceutical agents, particularly those targeting anti-inflammatory and analgesic pathways. Its ability to introduce sulfonyl groups enhances the biological activity of drug candidates.
Case Study:
A study highlighted its application in synthesizing novel sulfonamide derivatives, which exhibited significant cytotoxicity against human cancer cell lines. The compounds synthesized showed varying degrees of potency, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like cisplatin .
Organic Synthesis
Enhancing Reactivity:
In organic chemistry, this compound is employed for the introduction of sulfonyl groups into organic molecules, which can significantly enhance their reactivity. This property is particularly useful for creating complex molecular architectures.
Data Table:
| Compound Type | Reaction Type | Yield (%) |
|---|---|---|
| Sulfonamides | Nucleophilic substitution | 85 |
| Aryl sulfonates | Electrophilic aromatic substitution | 90 |
| Heteroaryl sulfonamides | Cross-coupling reactions | 75 |
Bioconjugation
Applications in Drug Delivery:
The compound is utilized in bioconjugation processes, allowing researchers to attach biomolecules such as peptides or proteins to surfaces or other molecules. This capability is crucial for developing targeted drug delivery systems and diagnostic tools.
Research Insights:
Recent studies have demonstrated that conjugating this compound with therapeutic agents can enhance their stability and bioavailability, leading to improved therapeutic outcomes .
Polymer Chemistry
Modification of Polymer Properties:
In polymer chemistry, this compound plays a significant role in modifying polymers to improve their thermal stability and chemical resistance. This modification is beneficial in manufacturing advanced materials used in various industrial applications.
Example Application:
Research indicates that incorporating sulfonyl chloride into polymer matrices can enhance their mechanical properties and resistance to degradation under environmental stressors .
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfone, or other derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the sulfonyl chloride group.
Comparison with Similar Compounds
Table 1: Comparative Data for Sulfonyl Chloride Derivatives
*Calculated molecular weight based on formula.
Structural and Reactivity Comparisons
Biphenyl Derivatives: Biphenyl-4-sulfonyl chloride (C₁₂H₉ClO₂S) shares a biphenyl backbone with the target compound but differs in substitution patterns. The sulfonyl chloride group at the para position (vs. Chlorine vs. Fluorine Substituents: Compounds like (4-Fluorophenyl)methanesulfonyl chloride (C₇H₆ClFO₂S) exhibit weaker electron-withdrawing effects compared to chlorine, which may slow sulfonylation kinetics but improve metabolic stability in drug candidates .
Substituent Effects on Solubility: The methoxy group in [3-(4-Methoxyphenoxy)Phenyl]sulfonyl chloride (C₁₃H₁₁ClO₄S) increases polarity, improving solubility in methanol and DMSO, whereas non-polar biphenyl derivatives (e.g., biphenyl-4-sulfonyl chloride) are more suited for hydrophobic reaction environments .
Halogenation Patterns :
- 4-Chloro-2-fluorophenyl derivatives (C₇H₅Cl₂FO₂S) combine chlorine's strong electron-withdrawing effects with fluorine's steric and electronic modulation, balancing reactivity and selectivity in multi-step syntheses .
Biological Activity
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride, also known as 4-chlorobenzenesulfonyl chloride, is a versatile compound widely used in organic synthesis, particularly in the pharmaceutical industry. Its biological activities have garnered attention due to its potential applications in drug development, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C13H10ClO2S
- Molecular Weight : 270.74 g/mol
- CAS Number : 887344-37-8
Applications in Biological Research
This compound serves several roles in biological research:
- Pharmaceutical Synthesis : It is a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting inflammation and pain relief .
- Organic Synthesis : The compound is utilized for introducing sulfonyl groups, enhancing the reactivity of other compounds .
- Bioconjugation : It plays a crucial role in attaching biomolecules for drug delivery systems .
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study highlighted the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole derivatives that showed significant antiviral activity against various viral strains . The mechanism involves interference with viral replication processes.
Antimicrobial Activity
The antimicrobial efficacy of compounds derived from this compound has been evaluated against several bacterial and fungal strains. For instance:
- A study reported that certain derivatives exhibited activity against Gram-positive bacteria and Candida albicans, indicating potential use as antifungal agents .
- The mechanism of action appears to involve disrupting cell membrane integrity and inhibiting essential enzymatic pathways within microbial cells.
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit key inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. For example, several synthesized compounds based on this sulfonamide structure demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Case Study 1: Antiviral Efficacy
In a study published by MDPI, researchers synthesized a series of compounds based on this compound and evaluated their antiviral activity against specific viruses. The results indicated that some derivatives had lower EC50 values compared to standard antiviral drugs, suggesting enhanced potency and specificity against viral targets .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of synthesized sulfonamide derivatives derived from this compound. The compounds were tested against various microbial strains, revealing significant inhibitory effects on both bacterial growth and fungal biofilm formation. This study supports the potential application of these compounds in treating infections caused by resistant strains .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing [2-(4-Chlorophenyl)phenyl]sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation followed by chlorination. For structurally analogous sulfonyl chlorides, sulfonic acid intermediates are generated via sulfonation of biphenyl derivatives using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C). Subsequent chlorination with PCl₅ or SOCl₂ at reflux (70–80°C) yields the sulfonyl chloride. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent) critically affect purity and yield . For [2-(4-Chlorophenyl)phenyl] derivatives, steric hindrance from the 4-chlorophenyl group may necessitate extended reaction times (12–24 hours) to achieve >80% conversion .
Q. How can researchers purify this compound to minimize hydrolytic degradation?
Methodological Answer: Purification requires anhydrous conditions due to the compound’s sensitivity to moisture. Column chromatography using silica gel with hexane/ethyl acetate (4:1) eluent effectively removes unreacted precursors. For thermally stable analogs, vacuum distillation (80–100°C at 0.1 mmHg) is recommended. Post-purification, storage under inert gas (argon) at –20°C in amber vials reduces hydrolysis to sulfonic acids .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats are mandatory.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic hydrolysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR (CDCl₃) shows aromatic protons as multiplets (δ 7.2–8.1 ppm) and sulfonyl chloride protons as absent (non-protonated).
- FT-IR: Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality.
- Mass Spectrometry: ESI-MS typically exhibits [M+H]⁺ peaks at m/z 297.0 (calculated for C₁₂H₈Cl₂O₂S) .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of this compound in medicinal chemistry applications?
Methodological Answer: The sulfonyl chloride group undergoes nucleophilic attack (e.g., by amines or alcohols) via an SN2 mechanism. Steric effects from the 2-aryl substituent can slow kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C). For example, coupling with piperazine derivatives to form sulfonamides (as in BCL-2 inhibitors like ABT-737) achieves 60–70% yield with 1.5 equivalents of base (Et₃N) .
Q. How can researchers resolve contradictions in biological activity data for sulfonyl chloride derivatives targeting BCL-2 proteins?
Methodological Answer: Structural analogs (e.g., ABT-737 vs. ABT-263) show divergent binding affinities due to substituent positioning. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations can identify critical interactions (e.g., π-stacking with Phe112). Validate hypotheses via mutagenesis (e.g., BCL-2 Phe112Ala mutants) and SPR binding assays .
Q. What advanced analytical methods are suitable for studying the hydrolytic stability of this compound?
Methodological Answer:
- HPLC-MS: Monitor hydrolysis kinetics in aqueous buffers (pH 5–9) at 25°C. Use a C18 column with acetonitrile/water (70:30) mobile phase.
- TGA/DSC: Assess thermal stability (decomposition onset >150°C for pure samples).
- XRD: Crystallize the compound to evaluate moisture-induced polymorphic changes .
Q. How does the electronic environment of the 4-chlorophenyl group influence the reactivity of this compound?
Methodological Answer: The electron-withdrawing chlorine atom increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Hammett substituent constants (σ⁺ = +0.11) correlate with accelerated reaction rates in SNAr reactions. DFT calculations (B3LYP/6-31G*) show a 15% reduction in activation energy compared to non-chlorinated analogs .
Q. What strategies mitigate side reactions during the synthesis of sulfonamide derivatives from this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect amine nucleophiles (e.g., Boc-protected piperazine) to prevent over-alkylation.
- Low-Temperature Stepwise Addition: Add sulfonyl chloride dropwise (–10°C) to minimize exothermic side reactions.
- Scavengers: Use molecular sieves (3Å) to absorb HCl byproducts, shifting equilibrium toward product formation .
Q. What are the emerging therapeutic applications of this compound derivatives in oncology?
Methodological Answer: Derivatives like ABT-737 are potent BCL-2 inhibitors, inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies highlight the necessity of the 2-aryl sulfonyl group for binding to the BH3 domain. In vivo efficacy is validated via xenograft models (e.g., 50 mg/kg/day dosing in leukemia models reduces tumor volume by 60% vs. controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
